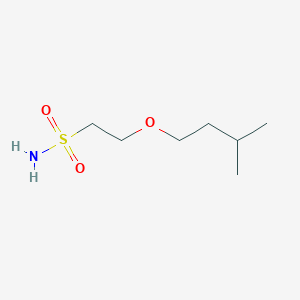

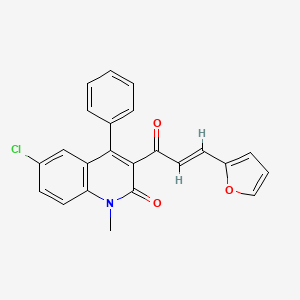

![molecular formula C16H18N2O2 B2901332 2-氨基-N-[2-(2-甲氧基苯基)乙基]苯甲酰胺 CAS No. 527690-05-7](/img/structure/B2901332.png)

2-氨基-N-[2-(2-甲氧基苯基)乙基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” is a chemical compound with the molecular formula C16H18N2O2 . It is used in various fields of research and has potential applications in the pharmaceutical industry .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be analyzed using various spectroscopic methods . Infrared spectra, NMR, elemental analysis, and mass spectrometry are commonly used to characterize the structure .Chemical Reactions Analysis

The chemical reactions involving “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” primarily involve the formation of ion-associate or ion-pair complexes . These complexes are formed by reacting the compound with other bio-active molecules or organic molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide” can be determined using various analytical techniques . For instance, its melting point, boiling point, density, and molecular weight can be determined .科学研究应用

抗精神病活性

- 一项研究探索了苯甲酰胺的合成和抗精神病活性,包括类似于 2-氨基-N-[2-(2-甲氧基苯基)乙基]苯甲酰胺的化合物。这些化合物被评估对大鼠阿扑吗啡诱导的刻板行为的抑制作用,揭示了结构和活性之间的相关性 (Iwanami 等人,1981 年)。

阿尔茨海默病研究

- 研究利用 2-氨基-N-[2-(2-甲氧基苯基)乙基]苯甲酰胺的衍生物作为选择性血清素 1A (5-HT(1A)) 分子成像探针。这与正电子发射断层扫描 (PET) 一起用于量化阿尔茨海默病患者大脑中的 5-HT(1A) 受体密度 (Kepe 等人,2006 年)。

化学合成和反应

- 该化合物已在 Bischler-Napieralski 异喹啉合成中得到研究。它参与了导致正常和异常反应产物的反应,有助于理解这些反应的机理 (Doi 等人,1997 年)。

药用应用

- 研究已经合成并评估了 2-氨基-N-[2-(2-甲氧基苯基)乙基]苯甲酰胺的各种衍生物的药理活性。这些研究集中在开发用于各种治疗目的的药物化合物,例如抗惊厥活性 (Lambert 等人,1995 年)。

理化性质

- 已经进行研究以了解与 2-氨基-N-[2-(2-甲氧基苯基)乙基]苯甲酰胺相关的化合物的理化性质,特别是在 β-肾上腺素能受体方面。这些研究对于理解分子结构和生物活性之间的关系至关重要 (Stankovicová 等人,2014 年)。

抗氧化活性

- 包括与 2-氨基-N-[2-(2-甲氧基苯基)乙基]苯甲酰胺相关的氨基取代苯甲酰胺衍生物已对其抗氧化活性进行了研究。已经探索了这些化合物的电化学氧化机制,以了解它们的自由基清除活性 (Jovanović 等人,2020 年)。

缓蚀作用

- 2-氨基-N-[2-(2-甲氧基苯基)乙基]苯甲酰胺的衍生物已被研究其作为缓蚀剂的潜力。这些研究结合了实验和理论方法来评估这些化合物在不同环境中抑制腐蚀的效率 (Djenane 等人,2019 年)。

未来方向

作用机制

Target of Action

Similar compounds have been shown to inhibit bcr-abl and histone deacetylase (hdac) activities . These targets play crucial roles in cell proliferation and gene expression, respectively.

Mode of Action

Based on its structural similarity to known bcr-abl and hdac inhibitors, it may bind to these enzymes and inhibit their activity . This could lead to decreased cell proliferation and altered gene expression.

Biochemical Pathways

The biochemical pathways affected by 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide are likely related to cell proliferation and gene expression . By inhibiting Bcr-Abl, the compound could disrupt the signaling pathways that promote cell growth and division. Similarly, by inhibiting HDAC, it could affect the acetylation status of histones, thereby influencing gene expression.

Result of Action

The molecular and cellular effects of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide’s action would likely include decreased cell proliferation and altered gene expression . These effects could potentially be beneficial in the treatment of diseases characterized by abnormal cell growth and gene expression patterns, such as cancer.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of 2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide . .

属性

IUPAC Name |

2-amino-N-[2-(2-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-20-15-9-5-2-6-12(15)10-11-18-16(19)13-7-3-4-8-14(13)17/h2-9H,10-11,17H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPNQXLPXOTLSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)

![N-[1-(1-adamantyl)propyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2901257.png)

![5-bromo-N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)furan-2-carboxamide](/img/structure/B2901258.png)

![N-benzyl-3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2901260.png)

![2-Chloro-N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]acetamide](/img/structure/B2901263.png)

![methyl 2-((Z)-6-methyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2901268.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)